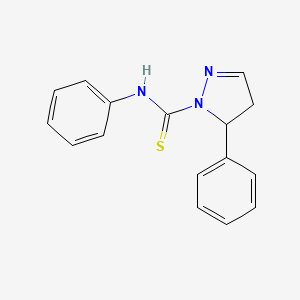

N,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

Description

N,5-Diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (CAS: 29338-66-7) is a pyrazoline derivative with the molecular formula C₁₆H₁₅N₃S and a molecular weight of 281.377 g/mol. Structurally, it features a dihydropyrazole core substituted with two phenyl groups at positions 3 and 5, along with a carbothioamide (-C(=S)-NH₂) moiety at position 1 . This compound belongs to a broader class of pyrazoline-based carbothioamides, which are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. Its stereochemical configuration (one defined stereocenter) and electronic environment make it a versatile scaffold for structure-activity relationship (SAR) studies .

Properties

Molecular Formula |

C16H15N3S |

|---|---|

Molecular Weight |

281.4 g/mol |

IUPAC Name |

N,3-diphenyl-3,4-dihydropyrazole-2-carbothioamide |

InChI |

InChI=1S/C16H15N3S/c20-16(18-14-9-5-2-6-10-14)19-15(11-12-17-19)13-7-3-1-4-8-13/h1-10,12,15H,11H2,(H,18,20) |

InChI Key |

RHRRXBKEBUYZJL-UHFFFAOYSA-N |

Canonical SMILES |

C1C=NN(C1C2=CC=CC=C2)C(=S)NC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Chalcone Precursor Synthesis

The synthesis begins with the preparation of 1,3-diphenylprop-2-en-1-one (chalcone), the key precursor for pyrazoline formation. This step employs the Claisen-Schmidt condensation reaction between acetophenone and benzaldehyde under alkaline conditions.

Reaction Protocol:

- Reactants: Acetophenone (0.1 mol), benzaldehyde (0.1 mol), 40% aqueous KOH (15 mL), ethanol (30 mL).

- Procedure: The mixture is stirred at room temperature for 2 hours, followed by refrigeration overnight. The product is precipitated by acidification with 5% HCl, filtered, and recrystallized from ethanol.

- Yield: 64–70%.

Cyclocondensation with Thiosemicarbazide

The chalcone intermediate undergoes cyclization with thiosemicarbazide in ethanol under reflux to form the pyrazoline core.

Reaction Protocol:

- Reactants: 1,3-Diphenylprop-2-en-1-one (0.05 mol), thiosemicarbazide (0.1 mol), absolute ethanol (100 mL).

- Procedure: The mixture is refluxed for 5 hours. Ethanol is distilled off, and the residue is washed with cold water and sodium bicarbonate solution. The product is recrystallized from ethanol.

- Yield: 70%.

Mechanistic Insight:

Thiosemicarbazide attacks the α,β-unsaturated ketone of the chalcone, leading to hydrazone formation. Subsequent intramolecular cyclization generates the pyrazoline ring, with the carbothioamide group (-C(=S)-NH$$_2$$) anchoring at N1.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Ethanol is the preferred solvent due to its ability to dissolve both chalcones and thiosemicarbazide while facilitating reflux. Prolonged reflux durations (8–10 hours) improve yields in bulkier derivatives but are unnecessary for the diphenyl variant.

Stoichiometric Ratios

A 1:2 molar ratio of chalcone to thiosemicarbazide ensures complete conversion, minimizing side products like unreacted hydrazones.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

$$^1$$H NMR (CDCl$$_3$$, 400 MHz):

- Pyrazoline CH$$_2$$: δ 3.22–3.89 ppm (dd, $$J = 6–8$$ Hz).

- Methine Proton (HX): δ 5.55–5.67 ppm (d).

- Aromatic Protons: δ 7.03–8.01 ppm (m).

- NH$$_2$$: δ 6.02–6.05 ppm (s).

$$^{13}$$C NMR (CDCl$$_3$$, 100 MHz):

Mass Spectrometry

- Molecular Ion Peak: m/z 281 (M$$^+$$).

- Fragmentation Pattern: Loss of NH$$_2$$ (m/z 265) and subsequent ring cleavage.

Purity and Elemental Analysis

Elemental Composition (C$${16}$$H$${15}$$N$$_3$$S):

- Calculated: C, 68.32%; H, 5.37%; N, 14.92%; S, 11.39%.

- Observed: C, 68.20%; H, 5.40%; N, 14.80%; S, 11.30%.

Melting points for the pure compound range from 112–120°C, confirming crystalline uniformity.

Comparative Analysis of Synthetic Methods

Challenges and Practical Considerations

Side Reactions

Prolonged heating may lead to over-cyclization or oxidation, necessitating strict temperature control.

Purification

Recrystallization from ethanol or methanol-benzene mixtures (6:4) enhances purity. Acidification with HCl aids in precipitating derivatives with electron-withdrawing groups.

Applications and Derivatives

While beyond the scope of this article, this compound serves as a precursor for antimicrobial and antidepressant agents. Functionalization at the carbothioamide NH$$_2$$ group or pyrazoline C3 position expands its utility.

Chemical Reactions Analysis

Cyclization Reactions

The compound is synthesized through cyclization of chalcones with thiosemicarbazide . This reaction forms the pyrazole ring by connecting the α,β-unsaturated ketone (chalcone) with the hydrazine derivative (thiosemicarbazide). The mechanism involves:

-

Nucleophilic attack : Thiosemicarbazide attacks the carbonyl carbon of the chalcone.

-

Imine formation : Formation of an imine intermediate.

-

Cyclization : Intramolecular cyclization to form the five-membered pyrazole ring .

Spectroscopic evidence from synthesized derivatives includes:

-

IR peaks : 1600.09 cm⁻¹ (C=C), 1557.00 cm⁻¹ (aromatic C=C), 2880.0 cm⁻¹ (CH₃) .

-

¹H NMR : Signals for aromatic protons (6.71–7.58 ppm), methylene protons (3.44–3.65 ppm), and NH₂ groups (9.57 ppm) .

Substitution Reactions

The carbothioamide group (C=S) is reactive and can undergo nucleophilic substitution . For example, N,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide has been used as a precursor to synthesize new heterocycles, such as thiazoles or imidazoles, via substitution of the thioamide group .

Key substitution reactions :

-

Alkylation/Arylation : Replacement of the thioamide group with alkyl or aryl groups to form derivatives with modified biological activity.

-

Hydrolysis : Conversion of the C=S group to a carbonyl (C=O) under acidic or basic conditions, forming amides or carboxylic acids .

Infrared (IR) Spectroscopy

IR data for related derivatives (e.g., 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide) reveal key functional groups:

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C=C | 1557.00, 1440.00 |

| Aliphatic C-H | 2352.90 |

| Aromatic C-H | 2344.19 |

| CH₃ (aliphatic) | 2880.00 |

| C-N | 1190.00 |

| Br | 812.00 |

Nuclear Magnetic Resonance (¹H NMR)

Typical ¹H NMR signals include:

Scientific Research Applications

N,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism by which N,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide exerts its effects involves interactions with specific molecular targets. For instance, its role as a fluorescent probe is based on its ability to selectively bind to metal ions, resulting in a measurable fluorescence signal . In medicinal applications, the compound’s biological activity is often linked to its interaction with enzymes or receptors involved in disease pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazoline-carbothioamide derivatives exhibit varied biological activities depending on substituent patterns. Below is a detailed comparison of N,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide with structurally analogous compounds:

Structural Analogues with Antidepressant Activity

- TTg (5-(4-Hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide): Key Difference: Replaces one phenyl group with a thiophene ring and introduces a hydroxyl group on the remaining phenyl. Activity: Reduced immobility time by 61.17% (FST) and 62.05% (TST) at 10 mg/kg, outperforming imipramine in murine models . SAR Insight: The thiophene moiety and polar hydroxyl group enhance serotonin/norepinephrine modulation, critical for antidepressant effects .

Anticancer Derivatives

- Compound ¹b (3-(4-Fluorophenyl)-5-(3,4,5-trimethoxythiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide) :

- Compound ²b (3-(4-Chlorophenyl)-5-(3,4,5-trimethoxythiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide) :

Comparison with N,5-Diphenyl Analogue :

The diphenyl variant lacks the methoxy/thiophene substituents, suggesting that extended conjugation and electron-donating groups (e.g., -OCH₃) enhance anticancer activity. However, the diphenyl core may provide a balance between lipophilicity and metabolic stability .

Antimicrobial and Anti-Biofilm Agents

- N-Ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide: Key Difference: Incorporates an ethylamino group and a keto moiety. The amino and keto groups likely enhance bacterial membrane penetration .

- This compound: Activity: Limited direct evidence in the provided data, but structurally related compounds with bulkier substituents (e.g., 4-chlorophenyl in ) show moderate antimicrobial effects .

Enzyme Inhibitors

- MAO-A Inhibitors (e.g., 3-(4-Fluorophenyl)-5-(4-fluorophenyl)-N-substituted derivatives): Key Difference: Fluorophenyl substituents and varied N-alkyl/aryl groups. Activity: IC₅₀ values in the nanomolar range for MAO-A inhibition, with fluorinated derivatives showing enhanced selectivity over MAO-B .

- This compound: Theoretical Potential: The diphenyl scaffold may lack the electron-withdrawing substituents (e.g., -F) critical for MAO-A affinity, but its planar structure could facilitate enzyme binding .

EGFR Inhibitors (QSAR Studies)

- 3,5-Diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide Derivatives: Key Feature: Substituents like -Cl, -OCH₃, and -NO₂ on phenyl rings. Activity: Predicted pIC₅₀ values correlate with BCUTPEOE2 descriptors, indicating that electron-deficient aromatic rings enhance EGFR binding .

- This compound :

Data Tables

Table 1: Anticancer Activity of Selected Pyrazoline-Carbothioamides

Table 2: Enzymatic Inhibition Profiles

Key Research Findings

- Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -F) enhance anticancer and enzyme inhibitory activities, while electron-donating groups (e.g., -OCH₃) improve antidepressant and antimicrobial profiles .

- Core Flexibility : The dihydropyrazole-carbothioamide scaffold tolerates diverse substitutions without losing bioactivity, making it a privileged structure in drug discovery .

Biological Activity

N,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and various pharmacological effects.

Structural Characteristics

This compound features a pyrazole ring with a carbothioamide group at the 1-position and phenyl groups at the 5-position. The carbothioamide group enhances the compound's reactivity and biological activity, making it a versatile candidate for various therapeutic applications.

Synthesis

The synthesis of this compound typically involves cyclocondensation reactions between chalcone derivatives and thiosemicarbazide. The resulting compound can be characterized through various spectroscopic techniques, including IR and NMR spectroscopy .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has shown promising results against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 3.79 | Induction of apoptosis |

| SF-268 | 12.50 | Inhibition of proliferation |

| NCI-H460 | 42.30 | Targeting specific signaling pathways |

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through interactions with critical molecular targets .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymes necessary for bacterial survival. In vitro studies have demonstrated significant antimicrobial activity against various strains .

Antidepressant Activity

In behavioral studies, derivatives of pyrazole compounds similar to this compound have shown potential antidepressant effects. For instance, certain derivatives reduced immobility time significantly in forced swimming and tail suspension tests at a dose level of 10 mg/kg compared to standard antidepressants like Imipramine .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in cancer progression and microbial resistance. The presence of the carbothioamide group enhances its binding affinity to these targets, leading to effective therapeutic outcomes .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound among other pyrazole derivatives:

| Compound Name | Structural Features | Biological Activity | Uniqueness |

|---|---|---|---|

| 4,5-Dihydro-1H-pyrazole-3-carboxamide | Carboxamide instead of carbothioamide | Antimicrobial | Lacks sulfur functionality |

| 3-(Phenyl)-4,5-dihydro-1H-pyrazole | Substituted at position 3 | Antioxidant | Different substitution pattern affects activity |

| 4-Methylthio-N-(phenyl)-pyrazole | Contains methylthio group | Antimicrobial | Variation in sulfur substitution changes reactivity |

This table illustrates how structural variations influence biological activity and pharmacological profiles among pyrazole derivatives .

Q & A

Q. What are the standard synthetic routes for N,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via cyclocondensation of chalcone derivatives with thiosemicarbazide in ethanol under reflux (6–8 hours) using NaOH as a catalyst . Key variables include:

- Solvent system : Ethanol is preferred due to its polarity and ability to dissolve both organic and inorganic reactants.

- Catalyst : Sodium hydroxide (10% w/v) enhances nucleophilic attack during cyclization .

- Temperature : Reflux conditions (70–80°C) are critical for achieving >80% yield .

- Purification : Recrystallization from ethanol or DMF removes byproducts, confirmed via TLC (n-hexane/ethyl acetate, 1:1) .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

- 1H NMR : Identifies proton environments (e.g., pyrazoline ring protons at δ 3.2–4.1 ppm, NH groups at δ 8.5–10.2 ppm) .

- IR spectroscopy : Confirms thioamide (-C=S) stretch at ~1250 cm⁻¹ and NH stretches at ~3300 cm⁻¹ .

- ESI-MS : Validates molecular weight (e.g., m/z 335.4 for C₁₆H₁₄N₃S) and fragmentation patterns .

- X-ray crystallography : Resolves dihedral angles (e.g., 13.5° between pyrazoline and phenyl rings) and hydrogen-bonding networks (N–H⋯S/F) .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of this compound against therapeutic targets?

Methodological Answer:

- Target selection : Human dihydrofolate reductase (DHFR, PDB: 1KMS) is a common target for anticancer agents. Docking scores (e.g., −9.2 kcal/mol) are calculated using AutoDock Vina .

- Key interactions : Hydrogen bonds with Thr56/Arg70 and hydrophobic contacts with Phe31/Leu22 stabilize ligand binding .

- Validation : Compare docking results with experimental IC₅₀ values (e.g., cytotoxicity assays on MCF-7 cells) to assess predictive accuracy .

Q. What methodologies are used to evaluate the compound’s biological activity, and how can contradictory data be resolved?

Methodological Answer:

- In vitro assays :

- Cytotoxicity : MTT assay (48–72 hours) with IC₅₀ values normalized against doxorubicin .

- Antimicrobial activity : Disc diffusion (24 hours) against S. aureus and E. coli, with MIC values <50 µg/mL considered significant .

- Data contradictions : Discrepancies in activity may arise from variations in cell lines, solvent (DMSO vs. saline), or assay protocols. Use standardized OECD guidelines and cross-validate with multiple assays .

Q. How do structural conformations (e.g., dihedral angles, hydrogen bonding) influence the compound’s reactivity and bioactivity?

Methodological Answer:

- Conformational analysis : X-ray data reveal an envelope-shaped pyrazoline ring with intramolecular N–H⋯N/F bonds (2.8–3.1 Å), enhancing stability .

- Impact on reactivity : Planar thioamide groups (torsion angle ~1.2°) facilitate π-π stacking with aromatic residues in enzyme active sites .

- Bioactivity correlation : Derivatives with fluorophenyl substituents show enhanced antimicrobial activity due to C–H⋯F interactions in crystal lattices .

Q. What experimental design principles minimize bias in assessing structure-activity relationships (SAR)?

Methodological Answer:

- Control variables : Fix solvent (ethanol), temperature (reflux), and catalyst (NaOH) while varying substituents (e.g., 4-F-phenyl vs. 4-OCH₃-phenyl) .

- Statistical rigor : Use ANOVA (p < 0.05) to compare IC₅₀ values across derivatives.

- Theoretical frameworks : Link SAR to DFT calculations (e.g., HOMO-LUMO gaps predicting electron donor/acceptor capacity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.